N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide
Description
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide core substituted with a benzo[d]thiazol-2-yl group and a 2-(1H-pyrazol-1-yl)ethyl moiety. The benzo[d]thiazole scaffold is widely recognized for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-18(15-7-2-1-3-8-15)23(14-13-22-12-6-11-20-22)19-21-16-9-4-5-10-17(16)25-19/h4-6,9-12,15H,1-3,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDMNDCMUQDBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound characterized by its unique structural features, including a pyrazole moiety and a benzo[d]thiazole group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
- Molecular Formula : C19H22N4OS
- Molecular Weight : 354.47 g/mol
- CAS Number : 1171223-78-1
- Purity : Typically around 95%.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole, including those similar to this compound, have shown promising results against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) .
| Compound | Cancer Cell Line | Cytotoxicity Level |
|---|---|---|
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549 | Significant |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexancarbothiamide | MCF7-MDR | Moderate |
| N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamide | HT1080 | Moderate |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that similar compounds exhibit moderate inhibitory effects on the growth of bacteria such as Staphylococcus aureus and various fungal strains . The presence of the pyrazole and thiazole rings is believed to contribute to these activities.
The mechanism of action for this compound likely involves interaction with specific biological targets, including enzymes and receptors. Research has suggested that compounds in this class may inhibit key enzymes involved in cancer progression or microbial growth .
Synthesis and Evaluation
A study by Sivaramakarthikeyan et al. synthesized a series of pyrazole derivatives, including those containing the benzo[d]thiazole moiety, and evaluated their biological activities. The findings indicated that certain derivatives exhibited high selectivity for COX-2 inhibition, showcasing their potential as anti-inflammatory agents alongside anticancer properties .
Comparative Analysis
In a comparative analysis of various benzothiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N'-(benzo[d]thiazol-2-yl)urea | Thiazole ring with urea group | Anticancer |
| 5-(4-chlorophenyl)-1H-pyrazole | Pyrazole core with chlorophenyl substitution | Antimicrobial |
| 3-amino-N-benzothiazole | Benzothiazole derivative with amino group | Anti-inflammatory |
This table illustrates the diversity in biological activity among structurally related compounds, highlighting the potential uniqueness of this compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide have demonstrated significant anticancer activity. For instance, derivatives containing pyrazole and thiazole rings have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study conducted by Moneer et al. (2021) synthesized several pyrazole derivatives that exhibited notable cytotoxic effects on human breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics, indicating the potential for developing new anticancer agents based on this compound's structure .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study:
Research by Prajapat and Talesara (2016) demonstrated that certain benzimidazole derivatives exhibited significant anti-inflammatory activity through COX inhibition, leading to reduced edema in animal models . This suggests that this compound may also possess similar properties worth exploring.
Antimicrobial Activity
The presence of heterocyclic rings in the compound's structure positions it as a candidate for antimicrobial applications. Compounds with pyrazole and thiazole moieties have been documented for their ability to combat various bacterial and fungal pathogens.
Case Study:
A review of pyrazole derivatives indicated their effectiveness against resistant strains of bacteria, suggesting that modifications to the core structure of this compound could enhance its antimicrobial efficacy .
Material Science Applications
Beyond biological applications, the unique properties of this compound can be explored in material science. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as sensors.
Case Study:
Recent studies have shown that similar compounds can serve as ligands in coordination chemistry, facilitating the development of novel materials with specific electronic or optical properties . This aspect opens avenues for research into the use of this compound in developing advanced materials.
Chemical Reactions Analysis
Substitution Reactions
The compound participates in both nucleophilic and electrophilic substitutions, primarily at its electron-rich thiophene ring and activated positions on the pyrazoline moiety.
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The thiophene ring undergoes regioselective electrophilic substitution at the C-5 position due to electron-donating effects from the sulfur atom .
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Tosyl (p-toluenesulfonyl) groups are susceptible to nucleophilic displacement under basic conditions, enabling functionalization of the pyrazoline nitrogen.
Reduction Reactions
Reductive modifications target the pyrazoline ring and thiophene system.
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Partial hydrogenation of the 4,5-dihydro-1H-pyrazole ring yields fully saturated pyrazolidines, altering conformational flexibility.
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Thiophene reduction to tetrahydrothiophene requires harsh conditions due to aromatic stabilization .
Oxidation Reactions
Oxidative pathways modify sulfur centers and unsaturated bonds.
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Thiophene oxidation to sulfone derivatives enhances electrophilicity for subsequent reactions .
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Methanesulfonamide groups resist mild oxidation but degrade under strongly acidic or oxidative conditions.
Cycloaddition and Cross-Coupling
The pyrazoline core facilitates [3+2] cycloadditions, while aromatic systems enable cross-coupling.
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The dihydro-pyrazole’s conjugated diene syst
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound is compared to three analogs (Table 1):
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Target vs. Patent Compound (): The patent compound replaces the pyrazole with a coumarin-benzoimidazole hybrid, broadening its activity to antifungal and antimalarial applications. The coumarin moiety may contribute to antioxidant properties, absent in the target compound .
- Target vs. Diethylaminoethyl Analog (): The diethylaminoethyl group in the analog likely improves aqueous solubility (as a hydrochloride salt) but may reduce target specificity due to increased bulkiness. The pyrazole in the target compound offers hydrogen-bonding advantages for kinase interactions .
- Target vs. Sulfamide Derivative (): The sulfamide derivative lacks the cyclohexane core but shares a pyrazole moiety.
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity:
- Molecular docking studies (e.g., GOLD algorithm) could predict the target compound’s binding mode to kinases, leveraging the pyrazole’s hydrogen-bonding capability .
- The diethylaminoethyl analog’s tertiary amine may enhance membrane permeability but could sterically hinder binding compared to the pyrazole’s compact structure .
Solubility and Bioavailability:
- The diethylaminoethyl analog’s hydrochloride salt likely improves solubility (>100 mg/mL), whereas the target compound’s pyrazole and benzothiazole groups may result in moderate solubility (~10–50 mg/mL) .
- LogP values: Estimated at ~3.5 for the target compound (pyrazole’s polarity offsets benzothiazole hydrophobicity) vs. ~2.8 for the diethylaminoethyl analog (ionizable amine) .
Q & A
Basic Research Question
Q: What are the validated synthetic routes for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide, and how are intermediates characterized? A: The synthesis typically involves multi-step reactions:
Amide coupling : Cyclohexanecarboxylic acid is reacted with 2-aminobenzothiazole derivatives using carbodiimide coupling agents (e.g., EDCI) in anhydrous DCM or DMF .
Pyrazole incorporation : A pyrazole-ethylamine intermediate is synthesized via nucleophilic substitution, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Final assembly : The pyrazole-ethylamine is conjugated to the benzothiazole-cyclohexanecarboxamide core under reflux in acetonitrile with K₂CO₃ as a base .
Characterization :
- NMR (¹H/¹³C) confirms regioselectivity and connectivity, particularly the absence of unreacted amines (δ 2.8–3.2 ppm for ethyl linkages) .
- HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Basic Research Question
Q: Which in vitro assays are recommended for preliminary biological screening of this compound? A:
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure; EC₅₀ values <10 µM suggest therapeutic potential .
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .
Advanced Research Question
Q: How can contradictory data on this compound’s biological activity across studies be resolved? A: Contradictions often arise from:
- Structural variability : Substituents on the benzothiazole ring (e.g., 4-chloro vs. 4-fluoro) alter target affinity . Validate using comparative SAR studies .
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols (e.g., CLIA guidelines) and include positive controls (e.g., doxorubicin) .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify promiscuity .
Advanced Research Question
Q: What computational strategies are effective for elucidating the compound’s mechanism of action? A:
- Molecular docking : Use AutoDock Vina or GOLD with protein structures (PDB: e.g., 1M17 for EGFR). Focus on hydrogen bonding with benzothiazole-N and hydrophobic interactions with cyclohexane .
- MD simulations : AMBER or GROMACS to assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
- QSAR modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict activity against related targets .
Advanced Research Question
Q: What strategies optimize the compound’s selectivity and potency in vivo? A:
- Bioisosteric replacement : Substitute pyrazole with 1,2,4-triazole to enhance metabolic stability .
- Prodrug design : Introduce phosphate esters at the cyclohexane carboxamide to improve aqueous solubility .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue distribution in rodent models; adjust dosing if t₁/₂ <2 hr .
Methodological Research Question
Q: How should stability studies be designed for this compound under physiological conditions? A:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; monitor degradation via HPLC. Benzothiazoles are prone to hydrolysis at pH <3 .
- Thermal stability : Store lyophilized powder at -20°C; assess crystallinity via PXRD after 6 months .
- Light sensitivity : Perform ICH Q1B photostability testing; use amber vials if >10% degradation occurs under UV .
Advanced Research Question
Q: What analytical techniques are critical for assessing purity and degradation products? A:
- UPLC-QTOF-MS : Identify impurities with mass accuracy <5 ppm; fragment ions (e.g., m/z 245 for benzothiazole cleavage) confirm degradants .
- 2D-NMR : HSQC and HMBC resolve overlapping signals in complex mixtures (e.g., cyclohexane vs. pyrazole protons) .
- X-ray crystallography : Resolve stereochemical ambiguities; CCDC deposition recommended for novel derivatives .
Advanced Research Question
Q: How can researchers design selective inhibitors targeting isoforms (e.g., COX-2 vs. COX-1) using this scaffold? A:
- Functional group tuning : Introduce sulfonamide at the pyrazole-C3 position to exploit COX-2’s larger active site .
- Crystallographic data : Overlay compound-bound COX-2 (PDB: 3LN1) to identify key residues (e.g., Arg513) for hydrogen bonding .
- Selectivity ratios : Calculate IC₅₀(COX-1)/IC₅₀(COX-2); ratios >10 indicate isoform specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
